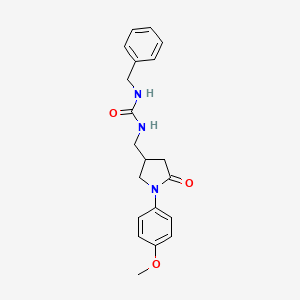
1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a benzyl group, a methoxyphenyl group, and a pyrrolidinone moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the pyrrolidinone core.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, using benzyl halides and a suitable base.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various benzyl-substituted derivatives.
科学研究应用
1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
作用机制
The mechanism of action of 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea depends on its specific application:
Molecular Targets: It may interact with various enzymes and receptors, particularly those involved in neurotransmission and signal transduction.
Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, and cellular signaling, depending on its functional groups and structural features.
相似化合物的比较
- 1-Benzyl-3-(4-methoxyphenyl)urea
- 1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea
- 1-Benzyl-3-(2,5-dimethoxyphenyl)urea
Comparison: 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to the presence of the pyrrolidinone moiety, which adds a unique dimension to its chemical reactivity and potential biological activity. This differentiates it from simpler analogs like 1-Benzyl-3-(4-methoxyphenyl)urea, which lacks the pyrrolidinone ring and thus may have different pharmacological properties and applications.
属性
IUPAC Name |
1-benzyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(11-19(23)24)13-22-20(25)21-12-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRTDCBIVCVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
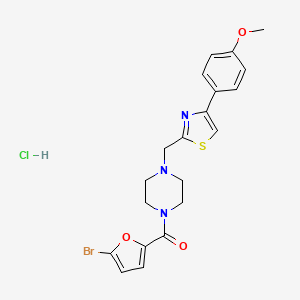
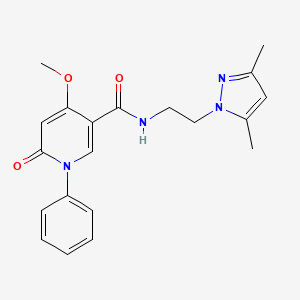
![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2687070.png)
![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)
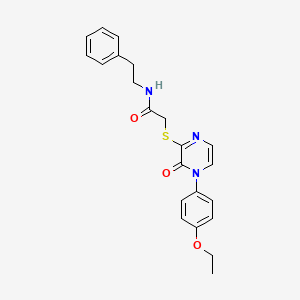
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
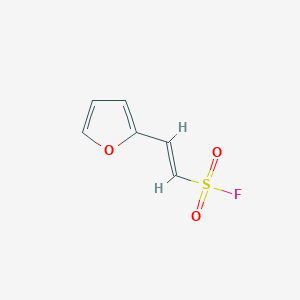
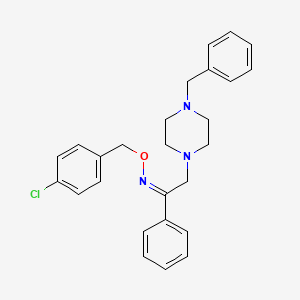
![3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2687081.png)

![1'-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2687084.png)
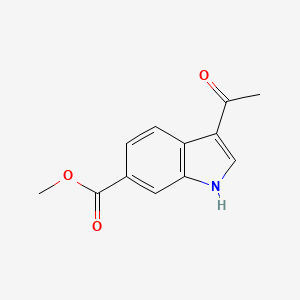
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)
